molecular formula C24H38O3 B14347051 4-(4-Butylcyclohexyl)-1-(3,4-dimethoxyphenyl)cyclohexan-1-ol CAS No. 92413-46-2

4-(4-Butylcyclohexyl)-1-(3,4-dimethoxyphenyl)cyclohexan-1-ol

Cat. No.: B14347051
CAS No.: 92413-46-2
M. Wt: 374.6 g/mol
InChI Key: ZXANXNRJMVBVEI-UHFFFAOYSA-N
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Description

4-(4-Butylcyclohexyl)-1-(3,4-dimethoxyphenyl)cyclohexan-1-ol is an organic compound that belongs to the class of cyclohexanols These compounds are characterized by a cyclohexane ring substituted with a hydroxyl group and other functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Butylcyclohexyl)-1-(3,4-dimethoxyphenyl)cyclohexan-1-ol typically involves multi-step organic reactions. One possible route could be:

    Formation of the Cyclohexane Ring: Starting with a suitable cyclohexane derivative, the butyl group can be introduced via alkylation reactions.

    Introduction of the Dimethoxyphenyl Group: This can be achieved through Friedel-Crafts alkylation or acylation reactions, where the dimethoxyphenyl group is attached to the cyclohexane ring.

Industrial Production Methods

Industrial production of such compounds often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Butylcyclohexyl)-1-(3,4-dimethoxyphenyl)cyclohexan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove the hydroxyl group or to alter the functional groups.

    Substitution: The butyl or dimethoxyphenyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate, osmium tetroxide, or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Various halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield simpler hydrocarbons.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Medicine: Possible use in drug development due to its complex structure.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Butylcyclohexyl)-1-(3,4-dimethoxyphenyl)cyclohexan-1-ol would depend on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Butylcyclohexyl)-1-phenylcyclohexan-1-ol: Similar structure but lacks the dimethoxy groups.

    4-(4-Butylcyclohexyl)-1-(3,4-dimethoxyphenyl)cyclohexan-1-one: Similar structure but with a ketone group instead of a hydroxyl group.

Uniqueness

The presence of both butyl and dimethoxyphenyl groups in 4-(4-Butylcyclohexyl)-1-(3,4-dimethoxyphenyl)cyclohexan-1-ol makes it unique, potentially offering distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

92413-46-2

Molecular Formula

C24H38O3

Molecular Weight

374.6 g/mol

IUPAC Name

4-(4-butylcyclohexyl)-1-(3,4-dimethoxyphenyl)cyclohexan-1-ol

InChI

InChI=1S/C24H38O3/c1-4-5-6-18-7-9-19(10-8-18)20-13-15-24(25,16-14-20)21-11-12-22(26-2)23(17-21)27-3/h11-12,17-20,25H,4-10,13-16H2,1-3H3

InChI Key

ZXANXNRJMVBVEI-UHFFFAOYSA-N

Canonical SMILES

CCCCC1CCC(CC1)C2CCC(CC2)(C3=CC(=C(C=C3)OC)OC)O

Origin of Product

United States

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